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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, reaction

dynamics, and practical applications of electrophilic aromatic substitution (EAS) reactions of

phenol. Phenol's heightened reactivity and regioselectivity, governed by the activating

hydroxyl group, make it a cornerstone in the synthesis of a vast array of pharmaceuticals,

agrochemicals, and industrial compounds. This document delves into the mechanisms,

quantitative data, and detailed experimental protocols for the key EAS reactions of phenol,
offering a valuable resource for professionals in chemical research and drug development.

Core Principles: The Activating Influence of the
Hydroxyl Group
The hydroxyl (-OH) group of phenol is a powerful activating, ortho, para-directing substituent in

electrophilic aromatic substitution reactions.[1] This is a consequence of the resonance effect,

where the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring.[2]

This delocalization increases the electron density at the ortho and para positions, making the

aromatic ring significantly more nucleophilic and thus more susceptible to attack by

electrophiles.[2] The increased reactivity of phenol often allows for milder reaction conditions

compared to benzene.[1]

The resonance structures of the phenoxide ion, formed under basic conditions, show an even

greater delocalization of the negative charge, further enhancing the ring's activation towards
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electrophiles.[2] This heightened reactivity is exploited in several named reactions.

 

Key Electrophilic Aromatic Substitution Reactions
of Phenol
This section details the most significant EAS reactions of phenol, complete with quantitative

data on yields and regioselectivity, and detailed experimental protocols.

Halogenation
Phenol undergoes halogenation readily, often without the need for a Lewis acid catalyst, which

is typically required for the halogenation of benzene.[3] The reaction conditions can be tuned to

achieve either monoor polysubstitution.

Data Presentation: Halogenation of Phenol

Reaction
Reagents and
Conditions

Major
Product(s)

ortho:para
Ratio

Yield

Monobromination
Br₂ in CS₂ or

CCl₄, 278 K

o-Bromophenol

and p-

Bromophenol

Varies with

solvent
Moderate

Tribromination

Aqueous

bromine

(bromine water)

2,4,6-

Tribromophenol
- High (precipitate)

Monobromination

KBr, ZnAl–

BrO₃⁻–LDHs,

AcOH/H₂O, 35

°C

Regioselective

monobromination
- Good

Experimental Protocols

Protocol 2.1.1: Monobromination of Phenol in a Non-polar Solvent
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Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve

phenol (1.0 eq) in carbon tetrachloride (CCl₄).

Reagent Addition: Cool the solution to 5 °C in an ice bath. Slowly add a solution of bromine

(1.0 eq) in CCl₄ dropwise with constant stirring.

Reaction: Continue stirring at 5 °C for 1 hour after the addition is complete.

Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bisulfite to

remove excess bromine, followed by washing with water. Dry the organic layer over

anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The resulting mixture of o- and p-

bromophenol can be separated by column chromatography.

Protocol 2.1.2: Tribromination of Phenol

Reaction Setup: Dissolve phenol (1.0 eq) in water in a beaker.

Reagent Addition: Add bromine water dropwise with stirring until the brown color of bromine

persists.

Product Isolation: A white precipitate of 2,4,6-tribromophenol will form.[4] Filter the

precipitate, wash with cold water, and dry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b8820914?utm_src=pdf-body
https://www.benchchem.com/product/b8820914?utm_src=pdf-body
https://www.benchchem.com/product/b8820914?utm_src=pdf-body
https://www.benchchem.com/product/b8820914?utm_src=pdf-body
https://www.benchchem.com/product/b8820914?utm_src=pdf-body
https://allen.in/dn/qna/645640044
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8820914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phenol

Br₂ in CS₂/CCl₄
(Low Temperature)

Monobromination

Bromine Water

Tribromination

o-Bromophenol +
p-Bromophenol 2,4,6-Tribromophenol
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Nitration
The nitration of phenol is highly sensitive to reaction conditions. Dilute nitric acid yields a

mixture of mononitrated phenols, while concentrated nitric acid leads to the formation of 2,4,6-

trinitrophenol (picric acid).

Data Presentation: Nitration of Phenol

Reagents and
Conditions

Major Product(s) ortho:para Ratio Yield

Dilute HNO₃, 298 K
o-Nitrophenol and p-

Nitrophenol
~2:1 (ortho favored)

30-40% o-nitrophenol,

15% p-nitrophenol

Concentrated HNO₃

and H₂SO₄

2,4,6-Trinitrophenol

(Picric Acid)
- Good

Ni(NO₃)₂·6H₂O, p-

toluenesulfonic acid,

acetone, reflux

o-Nitrophenol Highly regioselective ~85%
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Experimental Protocols

Protocol 2.2.1: Mononitration of Phenol

Reaction Setup: Place phenol (1.0 eq) in a flask and cool it in an ice-water bath.

Reagent Addition: Slowly add dilute nitric acid (prepared by diluting concentrated nitric acid)

dropwise with vigorous stirring, maintaining the temperature below 25 °C.

Reaction: After the addition is complete, stir the mixture for an additional 2 hours at room

temperature.

Work-up: Pour the reaction mixture into a large volume of cold water. A dark, oily layer

containing the nitrophenols will separate.

Purification: Separate the ortho- and para-nitrophenols by steam distillation.[1][2] o-

Nitrophenol is steam volatile due to intramolecular hydrogen bonding, while p-nitrophenol is
not, due to intermolecular hydrogen bonding.[2]

Protocol 2.2.2: Synthesis of Picric Acid

Reaction Setup: Carefully add phenol (1.0 eq) to concentrated sulfuric acid.

Reagent Addition: To the resulting solution, slowly add concentrated nitric acid with cooling to

maintain the temperature below 50 °C.

Reaction: Heat the mixture on a water bath for 1-2 hours.

Product Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. The yellow

precipitate of picric acid is collected by filtration, washed with cold water, and recrystallized

from ethanol.

Sulfonation
The sulfonation of phenol is a reversible reaction where the product distribution is temperature-

dependent, a classic example of kinetic versus thermodynamic control.

Data Presentation: Sulfonation of Phenol
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Temperature Control Major Product

25-30 °C Kinetic o-Phenolsulfonic acid

100 °C Thermodynamic p-Phenolsulfonic acid

Experimental Protocols

Protocol 2.3.1: Synthesis of o-Phenolsulfonic Acid (Kinetic Control)

Reaction Setup: In a flask, melt phenol (1.0 eq) by gentle warming.

Reagent Addition: Cool the flask to room temperature and slowly add concentrated sulfuric

acid (1.05 eq) with stirring, maintaining the temperature at 25-30 °C using a water bath.

Reaction: Continue stirring at this temperature for 4-6 hours.

Work-up: The reaction mixture contains predominantly o-phenolsulfonic acid.

Protocol 2.3.2: Synthesis of p-Phenolsulfonic Acid (Thermodynamic Control)

Reaction Setup: Mix phenol (1.0 eq) and concentrated sulfuric acid (1.1 eq) in a flask.

Reaction: Heat the mixture in an oil bath at 100-110 °C for 3-4 hours.

Work-up: Cool the reaction mixture. The product, mainly p-phenolsulfonic acid, can be

isolated by pouring the mixture into a saturated solution of sodium chloride to precipitate the

sodium salt.
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(Major Product)

Click to download full resolution via product page

Friedel-Crafts Acylation and the Fries Rearrangement
Direct Friedel-Crafts acylation of phenol is often complicated by O-acylation to form a phenyl

ester.[5] However, under forcing conditions with an excess of Lewis acid, the initially formed

ester can undergo a Fries rearrangement to yield ortho- and para-hydroxyaryl ketones.[6][7]

The regioselectivity of the Fries rearrangement is temperature-dependent.[7]

Data Presentation: Fries Rearrangement of Phenyl Acetate

Temperature Major Product

Low (<60 °C) p-Hydroxyacetophenone

High (>160 °C) o-Hydroxyacetophenone

Experimental Protocols
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Protocol 2.4.1: Fries Rearrangement of Phenyl Acetate

Reaction Setup: In a flask protected from atmospheric moisture, place anhydrous aluminum

chloride (1.2 eq).

Reagent Addition: Slowly add phenyl acetate (1.0 eq) to the aluminum chloride with stirring.

The reaction is exothermic.

Reaction (for p-isomer): Heat the mixture at 60 °C for 1 hour.

Reaction (for o-isomer): Heat the mixture at 160-170 °C for 1 hour.

Work-up: Cool the reaction mixture and carefully add ice, followed by dilute hydrochloric acid

to decompose the aluminum chloride complex.

Purification: The products can be separated by steam distillation, as o-hydroxyacetophenone

is steam volatile.

Phenyl Acetate

AlCl₃

< 60°C > 160°C

p-Hydroxyacetophenone o-Hydroxyacetophenone

Click to download full resolution via product page

Kolbe-Schmitt Reaction
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This reaction involves the carboxylation of sodium phenoxide with carbon dioxide under

pressure to primarily form sodium salicylate, which upon acidification yields salicylic acid.[8][9]

Data Presentation: Kolbe-Schmitt Reaction

Substrate
Reagents and
Conditions

Major Product Yield

Sodium Phenoxide
1. CO₂, 125 °C, 100

atm; 2. H₂SO₄
Salicylic Acid High

Potassium Phenoxide
1. CO₂, high temp.

and pressure; 2. Acid

p-Hydroxybenzoic

acid
Good

Experimental Protocols

Protocol 2.5.1: Synthesis of Salicylic Acid

Preparation of Sodium Phenoxide: Dissolve phenol (1.0 eq) in a concentrated aqueous

solution of sodium hydroxide (1.0 eq). Evaporate the solution to dryness to obtain solid

sodium phenoxide.

Carboxylation: Place the dry sodium phenoxide in an autoclave. Heat to 125 °C and

pressurize with carbon dioxide to 100 atm. Maintain these conditions for 4-6 hours.[8]

Work-up: Cool the autoclave and release the pressure. Dissolve the solid product in water

and acidify with dilute sulfuric acid to precipitate salicylic acid.

Purification: The crude salicylic acid can be purified by recrystallization from hot water.

Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is the ortho-formylation of phenols using chloroform in a basic

solution.[10] The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[11]

Data Presentation: Reimer-Tiemann Reaction
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Reagents and Conditions Major Product Yield

CHCl₃, NaOH, 65-70 °C
Salicylaldehyde (o-

hydroxybenzaldehyde)

Low to moderate (typically 10-

40%)

Experimental Protocols

Protocol 2.6.1: Synthesis of Salicylaldehyde

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel,

and a mechanical stirrer, place a solution of sodium hydroxide (4.0 eq) in water.

Reagent Addition: Add phenol (1.0 eq) to the stirred sodium hydroxide solution. Heat the

mixture to 60-65 °C in a water bath.

Reaction: Add chloroform (1.5 eq) dropwise through the dropping funnel over about 30

minutes. A vigorous reaction may occur, and the temperature should be controlled. After the

addition, continue to stir and heat the mixture for another 1-2 hours.

Work-up: Remove the excess chloroform by steam distillation.[12] Cool the remaining

solution and acidify with dilute sulfuric acid.

Purification: The salicylaldehyde can be isolated by steam distillation of the acidified mixture.

The oily distillate is then extracted with a suitable solvent (e.g., diethyl ether), dried, and the

solvent is removed by distillation.
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Phenol + CHCl₃ + NaOH

Phenoxide Ion Formation Dichlorocarbene (:CCl₂) Formation

Nucleophilic Attack of
Phenoxide on Carbene

Dichloromethylphenoxide Intermediate

Hydrolysis

Salicylaldehyde

Click to download full resolution via product page

Conclusion
The electrophilic aromatic substitution reactions of phenol are fundamental transformations in

organic synthesis, providing access to a wide range of valuable substituted phenols. The

strong activating and ortho, para-directing nature of the hydroxyl group dictates the reactivity

and regioselectivity of these reactions. By carefully controlling reaction parameters such as

temperature, solvent, and the nature of the electrophile, chemists can achieve high yields and

selectivity for the desired products. The detailed protocols and quantitative data presented in

this guide serve as a practical resource for researchers and professionals in the chemical and

pharmaceutical industries, facilitating the efficient synthesis of key phenolic intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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